molecular formula C10H10N2S B1199236 4-(2-Methyl-1,3-thiazol-4-yl)aniline CAS No. 25021-49-2

4-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No. B1199236
CAS RN: 25021-49-2
M. Wt: 190.27 g/mol
InChI Key: JCRKEVDAEUPNAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, involves structure-guided design approaches and the exploration of structure-activity relationships (SARs) to optimize potency and understand the cellular mode of action (Wang et al., 2004). Similar methodologies can be applied to synthesize and analyze 4-(2-Methyl-1,3-thiazol-4-yl)aniline, employing virtual screening and rational design to develop potent compounds.

Molecular Structure Analysis

The molecular structure of compounds like 4-(2-Methyl-1,3-thiazol-4-yl)aniline can be elucidated using X-ray crystallography, as demonstrated with analogues in the study by Wang et al. (2004). These structures help in rationalizing biochemical structure-activity relationships and understanding the interaction with biological targets.

Scientific Research Applications

  • Anticancer Activity: Some derivatives of thiazole, including structures related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline, have shown promising anticancer activity against various cancer cell lines. This includes studies on benzimidazole–thiazole derivatives (Nofal et al., 2014).

  • CDK Inhibition: Compounds structurally similar to 4-(2-Methyl-1,3-thiazol-4-yl)aniline have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a protein associated with cell cycle regulation. This includes research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors (Wang et al., 2004).

  • Antihypertensive Activity: Thiazole derivatives, related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline, have been synthesized and shown to possess antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

  • Anti-Diabetic Agents: Bi-heterocyclic compounds containing thiazole moieties have been synthesized and evaluated for their potential as anti-diabetic agents. This includes studies on derivatives of 2-amino-1,3-thiazol-4-yl (Abbasi et al., 2020).

  • Antibacterial and Antifungal Activities: Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential use in treating infections (Chaitanya et al., 2010).

  • Luminescent Materials: Thiazol-2-ylidene platinum(ii) complexes, related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline, have been synthesized, showing strong phosphorescence and potential for use in photophysical applications (Leopold & Strassner, 2017).

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRKEVDAEUPNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179730
Record name 2-Methyl-4-(4-aminophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-thiazol-4-yl)aniline

CAS RN

25021-49-2
Record name 2-Methyl-4-(4-aminophenyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-(4-aminophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1,3-thiazol-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Jassem, FAK Almashal, MQ Mohammed… - SN Applied …, 2020 - Springer
A one-step procedure has been developed for the synthesis of new Hantzsch 1,4-dihydropyridines (1,4-DHPs) with high yields from four-component reaction of 4-hydroxybenzaldehyde, …
Number of citations: 11 link.springer.com

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